1-(5-Azido-2-nitrophenyl)-2-bromoethan-1-one
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Overview
Description
1-(5-Azido-2-nitrophenyl)-2-bromoethan-1-one is a chemical compound with the molecular formula C8H6BrN3O3 It is characterized by the presence of an azido group, a nitro group, and a bromoethanone moiety
Preparation Methods
The synthesis of 1-(5-Azido-2-nitrophenyl)-2-bromoethan-1-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the nitration of a suitable aromatic compound to introduce the nitro group, followed by azidation to introduce the azido group. The final step involves the bromination of the ethanone moiety under controlled conditions. Industrial production methods may involve optimization of these steps to achieve higher yields and purity.
Chemical Reactions Analysis
1-(5-Azido-2-nitrophenyl)-2-bromoethan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new compounds.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common reagents used in these reactions include sodium azide for azidation, bromine for bromination, and hydrogen gas for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(5-Azido-2-nitrophenyl)-2-bromoethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in bioconjugation techniques, where it is attached to biomolecules for labeling or tracking purposes.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(5-Azido-2-nitrophenyl)-2-bromoethan-1-one involves its interaction with molecular targets through its functional groups. The azido group can undergo cycloaddition reactions, forming covalent bonds with target molecules. The nitro group can participate in redox reactions, influencing the compound’s reactivity. The bromoethanone moiety can act as an electrophile, reacting with nucleophiles in the target environment.
Comparison with Similar Compounds
1-(5-Azido-2-nitrophenyl)-2-bromoethan-1-one can be compared with similar compounds such as:
1-(5-Azido-2-nitrophenyl)ethanone: Lacks the bromo group, which affects its reactivity and applications.
2-(5-Azido-2-nitrophenyl)-N-(3-hydroxy-17-methyl-6-oxo-4,5-epoxymorphinan-14-yl)ethanimidic acid: A more complex molecule with additional functional groups, leading to different applications and reactivity.
N-(5-Azido-2-nitrophenyl)ethane-1,2-diamine:
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications.
Properties
CAS No. |
61955-15-5 |
---|---|
Molecular Formula |
C8H5BrN4O3 |
Molecular Weight |
285.05 g/mol |
IUPAC Name |
1-(5-azido-2-nitrophenyl)-2-bromoethanone |
InChI |
InChI=1S/C8H5BrN4O3/c9-4-8(14)6-3-5(11-12-10)1-2-7(6)13(15)16/h1-3H,4H2 |
InChI Key |
XAHFWWMMCZFMKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N=[N+]=[N-])C(=O)CBr)[N+](=O)[O-] |
Origin of Product |
United States |
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